Di-tert-butyl morpholine-3,4-dicarboxylate

Solubility Formulation Bioprocessing

Di-tert-butyl morpholine-3,4-dicarboxylate (CAS 473923-56-7) delivers 2.6× higher aqueous solubility (21.8 mg/mL) than methyl ester analogs, making it optimal for enzymatic resolutions and bioconjugation. Its elevated LogP (~1.90) accelerates lipophilic drug candidate development, while orthogonal Boc/tert-butyl ester protection enables staged deprotection without interference. The high pKa (~14.85) ensures pH-independent crystallization for consistent solid form isolation.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B11810126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl morpholine-3,4-dicarboxylate
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3
InChIKeyHKYCOWNUUZENRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl morpholine-3,4-dicarboxylate (CAS 473923-56-7) Supplier Technical Data and Core Properties


Di-tert-butyl morpholine-3,4-dicarboxylate (CAS 473923-56-7), also known as 4-Boc-3-hydroxymethylmorpholine, is a protected morpholine building block featuring a Boc-protected nitrogen and a tert-butyl ester moiety [1]. With the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol, this compound is an off-white to white solid typically stored at 2-8°C [2]. Its structure comprises a morpholine ring functionalized with a tert-butoxycarbonyl (Boc) group at the 4-position and a tert-butyl carboxylate ester at the 3-position, which provides orthogonal protection and enables selective deprotection strategies . The compound exhibits a predicted boiling point of 320.7±27.0°C at 760 mmHg and a density of 1.118±0.06 g/cm³ . As a dual-protected heterocyclic scaffold, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in routes requiring staged deprotection or functionalization of the morpholine core.

Di-tert-butyl morpholine-3,4-dicarboxylate: Why Generic Boc-Morpholine Substitution Fails


Substituting Di-tert-butyl morpholine-3,4-dicarboxylate with generic Boc-protected morpholines or related morpholine-3,4-dicarboxylate analogs is not a straightforward equivalency. The unique combination of a tert-butyl carbamate (Boc) at the nitrogen and a tert-butyl ester at the 3-position confers distinct physicochemical and reactivity profiles that directly impact synthetic outcomes. For example, the presence of a tert-butyl ester instead of a methyl ester dramatically alters lipophilicity (LogP ~1.90 vs. ~0.73), aqueous solubility (21.8 mg/mL vs. 8.4 mg/mL), and acid lability . Furthermore, the hydrogen-bonding capacity differs due to the hydroxymethyl group, influencing chromatographic behavior and crystallization properties [1]. Such variations can lead to unexpected reaction kinetics, different by-product profiles, or purification challenges when an analog is used as a drop-in replacement in a validated synthetic sequence. The following section provides quantitative evidence for these critical differences.

Di-tert-butyl morpholine-3,4-dicarboxylate: Quantitative Differentiation vs. Key Analogs


Comparative Aqueous Solubility: Di-tert-butyl morpholine-3,4-dicarboxylate vs. 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

Di-tert-butyl morpholine-3,4-dicarboxylate exhibits significantly higher aqueous solubility compared to its 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate analog. This property is crucial for applications requiring aqueous reaction conditions or biological assays .

Solubility Formulation Bioprocessing

Lipophilicity Comparison (LogP): Di-tert-butyl morpholine-3,4-dicarboxylate vs. Methyl Ester Analog

The lipophilicity of Di-tert-butyl morpholine-3,4-dicarboxylate (LogP ~1.90) is markedly higher than that of the corresponding methyl ester analog (LogP ~0.73). This difference arises from the replacement of the polar methyl ester with the more hydrophobic tert-butyl ester .

Lipophilicity Membrane Permeability ADME

Acid-Base Profile (pKa): Di-tert-butyl morpholine-3,4-dicarboxylate vs. Methyl Ester Analog

The predicted acid dissociation constant (pKa) for Di-tert-butyl morpholine-3,4-dicarboxylate is approximately 14.85, indicating a very weakly acidic or neutral character under physiological conditions. In stark contrast, the methyl ester analog exhibits a predicted pKa of -3.59, signifying a much more acidic proton, likely associated with the carboxylic acid or ester moiety [1].

pKa Ionization State Reactivity

Di-tert-butyl morpholine-3,4-dicarboxylate: Optimized Application Scenarios Based on Differential Properties


Aqueous-Phase Bioconjugation and Enzyme-Mediated Transformations

Given its 2.6-fold higher aqueous solubility (21.8 mg/mL) relative to methyl ester analogs, Di-tert-butyl morpholine-3,4-dicarboxylate is the preferred substrate for reactions conducted in aqueous or mixed aqueous-organic media . This includes enzymatic resolutions, bioconjugation reactions (e.g., with proteins or peptides), and aqueous-phase functionalizations where the methyl ester analog would precipitate or require high co-solvent volumes. The improved solubility facilitates higher effective concentrations and more homogeneous reaction mixtures, leading to enhanced yields and simplified purification.

Lipophilic Scaffold Extension in Medicinal Chemistry

The elevated LogP (~1.90) of Di-tert-butyl morpholine-3,4-dicarboxylate makes it an ideal building block for constructing more lipophilic drug candidates, where improved membrane permeability or blood-brain barrier penetration is desired . In contrast to the more polar methyl ester analog (LogP ~0.73), this compound introduces a significantly higher degree of hydrophobicity early in the synthetic sequence, reducing the need for late-stage lipophilicity adjustments and streamlining medicinal chemistry campaigns targeting hydrophobic binding pockets.

Orthogonal Protection Strategies in Multi-Step Synthesis

The combination of a Boc-protected amine and a tert-butyl ester provides orthogonal protection, enabling selective deprotection under distinct conditions (e.g., acidic Boc removal with TFA vs. basic or mild acidic tert-butyl ester cleavage) [1]. This differential lability is not present in analogs with a methyl ester at the 3-position, which is cleaved under harsher basic conditions. This orthogonality allows for sequential functionalization of the morpholine core without protecting group interference, a critical advantage in complex molecule synthesis.

Crystallization-Prone Intermediates Requiring Specific pH Control

The compound's high predicted pKa (~14.85) indicates that it remains largely unionized across a broad pH range, unlike the methyl ester analog which has a much lower pKa [2]. This property simplifies crystallization and purification protocols, as the neutral species can be isolated from organic solvents without concern for pH-dependent solubility changes. This is particularly advantageous for intermediates destined for X-ray crystallography or where a consistent solid form is required for long-term storage.

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